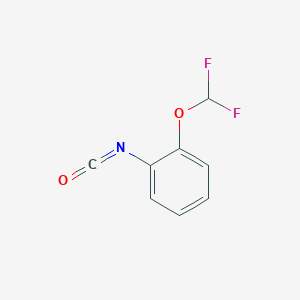

2-(Difluoromethoxy)phenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethoxy)-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO2/c9-8(10)13-7-4-2-1-3-6(7)11-5-12/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEMTOGGFCDFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369868 | |

| Record name | 2-(Difluoromethoxy)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186589-03-7 | |

| Record name | 2-(Difluoromethoxy)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Difluoromethoxy)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Difluoromethoxy)phenyl Isocyanate (CAS Number: 186589-03-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)phenyl isocyanate, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of novel therapeutics.

Core Compound Properties

This compound is a reactive chemical intermediate valued for the introduction of the 2-(difluoromethoxy)phenyl motif into molecular structures. This group can enhance a compound's metabolic stability and lipophilicity, properties that are highly desirable in drug design.

| Property | Value | Reference |

| CAS Number | 186589-03-7 | |

| Molecular Formula | C₈H₅F₂NO₂ | [1] |

| Molecular Weight | 185.13 g/mol | [1] |

| Appearance | Clear to slightly yellow liquid | [1] |

| Boiling Point | 203 °C | |

| Density | 1.317 g/mL at 25 °C | |

| Refractive Index | n20/D 1.492 | |

| InChI Key | CLEMTOGGFCDFRP-UHFFFAOYSA-N | [1] |

| SMILES | O=C=Nc1ccccc1OC(F)F |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: the phosgenation of 2-(difluoromethoxy)aniline and the Curtius rearrangement of 2-(difluoromethoxy)benzoic acid.

Method 1: Phosgenation of 2-(Difluoromethoxy)aniline

This is a common industrial method for the synthesis of isocyanates. It involves the reaction of the corresponding aniline with phosgene or a phosgene equivalent, such as triphosgene.

Experimental Protocol:

-

Step 1: Preparation of 2-(Difluoromethoxy)aniline. The precursor, 2-(difluoromethoxy)aniline, can be synthesized from 2-aminophenol. The phenolic hydroxyl group is difluoromethylated using a suitable reagent like sodium chlorodifluoroacetate.

-

Step 2: Phosgenation. In a well-ventilated fume hood, a solution of 2-(difluoromethoxy)aniline in an inert solvent (e.g., toluene or chlorobenzene) is added dropwise to a solution of phosgene or triphosgene in the same solvent at a controlled temperature (typically 0-10 °C). The reaction is highly exothermic and releases hydrogen chloride gas.

-

Step 3: Reaction Completion and Work-up. The reaction mixture is gradually heated to reflux and maintained until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch around 2250-2270 cm⁻¹).

-

Step 4: Purification. The excess phosgene and solvent are removed by distillation. The crude this compound is then purified by vacuum distillation to yield the final product.

Method 2: Curtius Rearrangement of 2-(Difluoromethoxy)benzoic Acid

The Curtius rearrangement provides a phosgene-free alternative for the synthesis of isocyanates from carboxylic acids via an acyl azide intermediate.

Experimental Protocol:

-

Step 1: Preparation of 2-(Difluoromethoxy)benzoyl Chloride. 2-(Difluoromethoxy)benzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.

-

Step 2: Formation of the Acyl Azide. The 2-(difluoromethoxy)benzoyl chloride is then reacted with an azide salt, typically sodium azide, in an aprotic solvent like acetone or acetonitrile. This reaction forms the acyl azide intermediate. Due to the potentially explosive nature of acyl azides, this intermediate is often not isolated and is used directly in the next step.

-

Step 3: Thermal Rearrangement. The solution containing the acyl azide is carefully heated in an inert solvent (e.g., toluene or benzene). The acyl azide undergoes thermal rearrangement, losing nitrogen gas to form this compound.

-

Step 4: Purification. After the evolution of nitrogen gas ceases, the solvent is removed under reduced pressure, and the resulting isocyanate is purified by vacuum distillation.

Applications in Drug Development

This compound is a valuable reagent for the synthesis of a wide range of biologically active molecules. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. These functional groups are prevalent in many approved drugs.

Role as a Building Block for Kinase Inhibitors

A significant application of this compound is in the synthesis of urea-based kinase inhibitors. Many small molecule kinase inhibitors feature a diaryl urea scaffold, which is crucial for binding to the ATP-binding site of the kinase. The 2-(difluoromethoxy)phenyl moiety can confer advantageous properties to these inhibitors, such as improved potency and pharmacokinetic profiles.

While specific publicly available data for compounds directly derived from this compound is limited, the following table presents data for analogous urea-based kinase inhibitors to illustrate the potential biological activities.

| Kinase Target | Example Urea-Based Inhibitor | IC₅₀ (nM) | Disease Area |

| VEGFR-2 | Sorafenib | 90 | Cancer |

| B-Raf | Sorafenib | 22 | Cancer |

| c-Kit | Sorafenib | - | Cancer |

| PDGFR-β | Sorafenib | 57 | Cancer |

| p38 MAPK | BIRB 796 | 0.1 | Inflammatory Diseases |

| JNK3 | - | - | Neurodegenerative Diseases |

Experimental Protocol: Synthesis of a Diaryl Urea Derivative

-

Step 1: Reaction Setup. In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Step 2: Addition of Isocyanate. To the stirred solution of the amine, add a solution of this compound (1.05 equivalents) in the same solvent dropwise at room temperature.

-

Step 3: Reaction Monitoring. The reaction is typically rapid and can be monitored by TLC until the starting materials are consumed.

-

Step 4: Product Isolation and Purification. The resulting urea derivative often precipitates from the reaction mixture and can be collected by filtration. If the product is soluble, the solvent is removed in vacuo, and the crude product is purified by recrystallization or column chromatography on silica gel.

Potential Signaling Pathways

Derivatives of this compound, particularly the urea-based compounds, are often designed to target protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of cancer. By inhibiting specific kinases, these compounds can block aberrant signaling and induce cancer cell death.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use a NIOSH-approved respirator with an appropriate cartridge.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and amines. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its ability to readily form stable urea linkages makes it an important precursor for the development of kinase inhibitors and other potential therapeutic agents. The incorporation of the difluoromethoxy group offers a strategic advantage for enhancing the drug-like properties of lead compounds. Researchers and drug development professionals can leverage the reactivity and structural features of this compound to design and synthesize novel molecules with improved biological activity and pharmacokinetic profiles. Careful handling and adherence to safety protocols are essential when working with this reactive intermediate.

References

2-(Difluoromethoxy)phenyl isocyanate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and reactivity of 2-(Difluoromethoxy)phenyl isocyanate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The incorporation of the difluoromethoxy group can significantly enhance the metabolic stability and lipophilicity of bioactive molecules, making this reagent a valuable tool in medicinal chemistry.

Core Properties of this compound

The fundamental molecular attributes of this compound are summarized in the table below.

| Identifier | Value | Citations |

| Molecular Formula | C₈H₅F₂NO₂ | [1][2] |

| Linear Formula | F₂CHOC₆H₄NCO | [3] |

| Molecular Weight | 185.13 g/mol | [1][2][3] |

| CAS Number | 186589-03-7 | [1][3] |

Experimental Protocols

Isocyanates are highly reactive electrophiles that readily react with nucleophiles such as amines, alcohols, and water. A primary application of this compound in drug development is its reaction with primary and secondary amines to form substituted ureas. Many urea derivatives are known to possess biological activity, for instance, as kinase inhibitors.

Synthesis of N-(Aryl)-N'-[2-(difluoromethoxy)phenyl]urea Derivatives

This protocol details a general procedure for the synthesis of a substituted urea by reacting this compound with a substituted aniline. This reaction forms the basis for the synthesis of a wide range of biologically active compounds.[2]

Materials:

-

This compound

-

Substituted aniline (e.g., 2-bromo-6-fluoroaniline)[2]

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound (1.0 equivalent) in anhydrous acetonitrile.

-

To this solution, add the substituted aniline (e.g., 2-bromo-6-fluoroaniline, 1.0 equivalent).[2]

-

Stir the resulting solution at room temperature for 15 minutes to ensure homogeneity.

-

Heat the reaction mixture to reflux (approximately 82-85 °C for acetonitrile) and maintain this temperature for 24-48 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the solution in vacuo using a rotary evaporator to obtain a viscous residue or a solid precipitate.[2]

-

If a solid precipitates, collect the product by suction filtration.

-

Wash the collected solid with a small amount of cold acetonitrile to remove any unreacted starting materials.[2]

-

Dry the purified product under vacuum to yield the N-(Aryl)-N'-[2-(difluoromethoxy)phenyl]urea.

Workflow and Pathway Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Experimental workflow for the synthesis of a substituted urea.

Caption: Reactivity of this compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. US8816075B2 - Process for the preparation of dihydroquinazolines - Google Patents [patents.google.com]

- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-(Difluoromethoxy)phenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)phenyl isocyanate is an aromatic isocyanate compound characterized by the presence of a difluoromethoxy group at the ortho position of the phenyl ring. The isocyanate functional group (-N=C=O) is highly reactive, making this compound a versatile building block in organic synthesis. The introduction of the difluoromethoxy group can significantly modulate the chemical and physical properties of the molecule, including its reactivity, lipophilicity, and metabolic stability, making it a valuable reagent in the design and synthesis of novel compounds for pharmaceutical and agrochemical applications.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₂NO₂ | [1][2] |

| Molecular Weight | 185.13 g/mol | [1][2] |

| Appearance | Clear slightly yellow liquid | [2] |

| Boiling Point | 203 °C (lit.) | [1] |

| Density | 1.317 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.492 (lit.) | [1] |

| Flash Point | 93 °C (closed cup) | [1] |

| CAS Number | 186589-03-7 | [1][2] |

Synthesis and Purification

Synthesis

The synthesis of this compound typically proceeds from its corresponding aniline precursor, 2-(difluoromethoxy)aniline. The conversion of the amine group to an isocyanate is a standard transformation in organic chemistry and can be achieved through phosgenation or by using phosgene equivalents like triphosgene.

Experimental Protocol: Synthesis via Phosgenation using Triphosgene

This protocol is a general procedure for the synthesis of aryl isocyanates from aryl amines using triphosgene, adapted for the specific synthesis of this compound.

Materials:

-

2-(Difluoromethoxy)aniline

-

Triphosgene

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or another inert solvent (e.g., toluene)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet, dissolve 2-(difluoromethoxy)aniline (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene (0.34 to 0.5 equivalents) in anhydrous dichloromethane.

-

Slowly add the triphosgene solution to the stirred solution of the aniline via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, slowly add a solution of triethylamine (2.2 to 3 equivalents) in anhydrous dichloromethane to the reaction mixture. The addition of the base may cause the reaction to become exothermic, so careful control of the addition rate is necessary to maintain the temperature.

-

Once the addition of the base is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the starting amine and appearance of the -N=C=O stretch of the isocyanate).

-

Upon completion, the reaction mixture can be filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure to yield the crude this compound.

Logical Workflow for Synthesis

Purification

The crude product can be purified by vacuum distillation to obtain the final, high-purity this compound.

Experimental Protocol: Purification by Vacuum Distillation

Materials:

-

Crude this compound

-

Vacuum distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

-

Vacuum pump

-

Heating mantle

-

Inert gas supply

Procedure:

-

Set up the vacuum distillation apparatus. Ensure all glassware is dry.

-

Transfer the crude this compound to the distillation flask.

-

Slowly and carefully apply vacuum to the system.

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the appropriate boiling point and pressure. For aryl isocyanates, the distillation is typically carried out at reduced pressure to avoid thermal decomposition.

-

The purified product should be collected in a flask under an inert atmosphere and stored in a cool, dry place.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This peak typically appears in the region of 2250-2285 cm⁻¹. The presence of this band is a clear indicator of the successful formation of the isocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the single proton of the difluoromethoxy group. The aromatic protons will appear as a multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The difluoromethoxy proton will appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carbon of the difluoromethoxy group, and the highly deshielded carbon of the isocyanate group. The isocyanate carbon typically appears in the range of δ 120-140 ppm. The difluoromethoxy carbon will appear as a triplet due to C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 185, corresponding to the molecular formula C₈H₅F₂NO₂. Fragmentation patterns would likely involve the loss of the isocyanate group or parts of the difluoromethoxy group.

Reactivity and Applications in Drug Development

The isocyanate group is a powerful electrophile that readily reacts with nucleophiles such as alcohols, amines, and water. This reactivity makes this compound a valuable synthon for the preparation of a wide range of derivatives, including ureas, carbamates, and other heterocyclic compounds.

The incorporation of the difluoromethoxy group is a common strategy in medicinal chemistry to enhance the metabolic stability and lipophilicity of drug candidates. The C-F bond is significantly stronger than the C-H bond, making the difluoromethoxy group less susceptible to metabolic degradation.

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives, particularly ureas, are a well-established class of enzyme inhibitors. For instance, diaryl ureas are known to act as inhibitors of various kinases and other enzymes. The general mechanism involves the urea moiety forming key hydrogen bond interactions within the active site of the target protein.

Hypothetical Signaling Pathway Inhibition by a Urea Derivative

The following diagram illustrates a hypothetical scenario where a urea derivative of this compound acts as a kinase inhibitor, blocking a signaling pathway involved in cell proliferation.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause an allergic skin reaction or asthma-like symptoms or breathing difficulties if inhaled. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and amines.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant potential in the field of drug discovery and development. Its unique combination of a reactive isocyanate group and a metabolically robust difluoromethoxy moiety makes it an attractive building block for the creation of novel bioactive molecules. Further research into its specific biological targets and mechanisms of action could unveil new therapeutic opportunities.

References

An In-Depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 2-(difluoromethoxy)phenyl isocyanate, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The difluoromethoxy group is a key structural motif known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document outlines a multi-step synthesis beginning with the selective difluoromethylation of a readily available starting material, followed by functional group transformations to yield the target isocyanate. Detailed experimental protocols for each key step are provided, along with a summary of quantitative data and a visual representation of the synthetic workflow.

Core Synthesis Pathway

The principal synthetic route to this compound proceeds through three key stages:

-

O-Difluoromethylation: Introduction of the difluoromethoxy group onto a phenolic precursor.

-

Formation of the Aniline Moiety: Conversion of the phenolic intermediate to the corresponding aniline through a nitration and reduction sequence.

-

Isocyanate Formation: Phosgenation of the aniline derivative to yield the final product.

A logical workflow for this synthesis is depicted below:

Diagram 1: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each key transformation in the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| O-Difluoromethylation | Phenol Derivative | Aryl Difluoromethyl Ether | Sodium Chlorodifluoroacetate, Cs₂CO₃ | 94%[1] |

| Nitration | 2-(Difluoromethoxy)phenol | 2-(Difluoromethoxy)-nitrophenol | HNO₃, H₂SO₄ | 35-42% (ortho)[2] |

| Nitro Group Reduction | 2-(Difluoromethoxy)-nitrophenol | 2-(Difluoromethoxy)aniline | H₂, Pd/C | High |

| Isocyanate Formation | 2-(Difluoromethoxy)aniline | This compound | Triphosgene, Et₃N | 50-62%[3] |

Detailed Experimental Protocols

Stage 1: O-Difluoromethylation of a Phenolic Precursor

This protocol describes the difluoromethylation of a generic phenol using sodium chlorodifluoroacetate as the difluorocarbene source.[1]

Materials:

-

Phenolic starting material (1.00 equiv)

-

Cesium carbonate (Cs₂CO₃, 1.50 equiv)

-

Sodium 2-chloro-2,2-difluoroacetate (2.80 equiv)

-

Dry N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

To a single-necked round-bottomed flask equipped with a magnetic stir bar, add the phenol and cesium carbonate.

-

Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate and backfill with nitrogen three times.

-

Add dry DMF and deionized water via syringe and stir the mixture.

-

Degas the solution with a stream of nitrogen for 1 hour.

-

Under a positive nitrogen flow, add sodium 2-chloro-2,2-difluoroacetate in one portion.

-

Equip the flask with an air condenser connected to a nitrogen line and an oil bubbler.

-

Heat the reaction mixture in an oil bath at 120 °C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with deionized water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude aryl difluoromethyl ether, which can be further purified by column chromatography.

Stage 2: Synthesis of 2-(Difluoromethoxy)aniline

This stage involves a two-step process of nitration followed by reduction.

2a: Nitration of 2-(Difluoromethoxy)phenol

This protocol is a general procedure for the nitration of activated phenols.[2]

Materials:

-

2-(Difluoromethoxy)phenol (1.0 equiv)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, d=1.42)

-

Ice

Procedure:

-

In a flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2-(difluoromethoxy)phenol to the cooled sulfuric acid while maintaining a low temperature.

-

Prepare a mixture of concentrated sulfuric acid and nitric acid (nitrating mixture) and cool it in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid, ensuring the temperature remains between 0-10 °C.

-

Stir the reaction mixture for several hours at low temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Collect the precipitate by filtration and wash thoroughly with cold water.

-

The crude product will be a mixture of ortho and para isomers, which can be separated by steam distillation or column chromatography.

2b: Reduction of 2-(Difluoromethoxy)nitrophenol

This protocol describes a standard catalytic hydrogenation to reduce the nitro group to an amine.

Materials:

-

2-(Difluoromethoxy)nitrophenol (1.0 equiv)

-

Palladium on carbon (Pd/C, 10 mol%)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation vessel, dissolve the 2-(difluoromethoxy)nitrophenol in a suitable solvent such as ethanol or ethyl acetate.

-

Add the Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain 2-(difluoromethoxy)aniline, which can be used in the next step with or without further purification.

Stage 3: Synthesis of this compound

This protocol utilizes triphosgene as a safer alternative to phosgene gas for the conversion of the aniline to the isocyanate.[3][4]

Materials:

-

2-(Difluoromethoxy)aniline (1.0 equiv)

-

Triphosgene (0.33 - 1.1 equiv)

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Dry Dichloromethane (DCM) or Toluene

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and under a nitrogen atmosphere, dissolve triphosgene in dry DCM.

-

Prepare a solution of 2-(difluoromethoxy)aniline in dry DCM.

-

Add the aniline solution dropwise to the stirred solution of triphosgene at room temperature or cooled in an ice bath.

-

After the addition is complete, add a solution of triethylamine in dry DCM dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours, monitoring its progress by IR spectroscopy (disappearance of the N-H stretch and appearance of the strong N=C=O stretch around 2250-2275 cm⁻¹) or TLC.

-

Upon completion, the reaction mixture can be filtered to remove triethylammonium hydrochloride.

-

The solvent is removed under reduced pressure.

-

The crude isocyanate can be purified by vacuum distillation.

Alternative Synthetic Approaches

While the pathway detailed above is a robust method, alternative strategies exist for the synthesis of this compound. These can include:

-

Direct C-H Difluoromethoxylation: Recent advances in catalysis may allow for the direct difluoromethoxylation of an aniline derivative, though selectivity can be a challenge.

-

Use of Phosgene Equivalents: Other phosgene surrogates, such as diphosgene, can also be employed for the final isocyanate formation step.

-

Non-Isocyanate Routes: For certain applications, it may be possible to generate the desired final product through pathways that avoid the use of isocyanates altogether, for example, through the Curtius, Hofmann, or Lossen rearrangements of corresponding carboxylic acid derivatives.

The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, scalability, and safety considerations. The pathway presented in this guide represents a well-established and versatile approach for the synthesis of this compound for research and development purposes.

References

An In-depth Technical Guide to the Reactivity of the Isocyanate Group in 2-(Difluoromethoxy)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the isocyanate group in 2-(difluoromethoxy)phenyl isocyanate. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the ortho-difluoromethoxy substituent. This document details the expected reactivity of the isocyanate functional group toward common nucleophiles, explores the impact of the difluoromethoxy group on reaction kinetics, and provides representative experimental protocols. Spectroscopic data and key physical properties are also presented to facilitate the use of this reagent in research and development.

Introduction

Isocyanates are a highly reactive class of organic compounds characterized by the -N=C=O functional group. Their pronounced electrophilicity at the central carbon atom makes them valuable reagents for the formation of a diverse array of chemical linkages, most notably in the synthesis of ureas, carbamates, and thiocarbamates. Aryl isocyanates, in particular, are key building blocks in the preparation of pharmaceuticals, agrochemicals, and polymers.

The reactivity of the isocyanate group can be significantly modulated by the nature and position of substituents on the aromatic ring. This guide focuses on this compound, a compound where the interplay of electronic and steric effects of the ortho-difluoromethoxy group dictates its chemical behavior. Understanding these effects is crucial for predicting reaction outcomes and designing efficient synthetic routes.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below. While experimental spectra for this specific molecule are not widely published, data for closely related analogs are included for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 186589-03-7 | [1][2] |

| Molecular Formula | C₈H₅F₂NO₂ | [1][2] |

| Molecular Weight | 185.13 g/mol | [1][2] |

| Appearance | Clear slightly yellow liquid | [1] |

| Boiling Point | 203 °C (lit.) | [2] |

| Density | 1.317 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.492 (lit.) | [2] |

Spectroscopic Data Interpretation:

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, which typically appears in the range of 2250-2280 cm⁻¹. For comparison, the IR spectrum of 2-(trifluoromethoxy)phenyl isocyanate is available and shows this characteristic peak.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons of this compound would appear as a complex multiplet in the aromatic region. The difluoromethoxy group would exhibit a triplet (due to coupling with the two fluorine atoms) further downfield.

-

¹³C NMR: The isocyanate carbon is typically observed around 120-130 ppm. The carbon of the difluoromethoxy group would show a triplet due to C-F coupling.

-

¹⁹F NMR: A signal corresponding to the -OCF₂H group would be present.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isocyanate group. Predicted m/z values for various adducts are available.[4]

Reactivity of the Isocyanate Group

The reactivity of the isocyanate group is dominated by the electrophilic nature of the central carbon atom. This makes it susceptible to attack by a wide range of nucleophiles. The presence of the ortho-difluoromethoxy group on the phenyl ring influences this reactivity through a combination of electronic and steric effects.

Electronic Effects of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is considered to be weakly electron-withdrawing. This is due to the strong inductive effect of the two fluorine atoms. This electron-withdrawing nature increases the partial positive charge on the isocyanate carbon, thereby enhancing its electrophilicity and making it more reactive towards nucleophiles compared to an unsubstituted phenyl isocyanate.

Steric Effects of the Ortho-Difluoromethoxy Group

The placement of the difluoromethoxy group at the ortho position introduces significant steric hindrance around the isocyanate functionality. This steric bulk can impede the approach of nucleophiles, particularly large or bulky ones, to the electrophilic carbon atom. This steric effect generally leads to a decrease in the reaction rate compared to its meta or para isomers. The overall reactivity of this compound is therefore a balance between the activating electronic effect and the deactivating steric effect.

Typical Reactions of this compound

The isocyanate group of this compound readily undergoes several key reactions, including nucleophilic addition, cycloaddition, and polymerization.

This is the most common class of reactions for isocyanates. The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the isocyanate group, followed by protonation of the resulting nitrogen anion.

References

Spectroscopic Data of 2-(Difluoromethoxy)phenyl isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and expected spectroscopic data for the compound 2-(Difluoromethoxy)phenyl isocyanate (CAS RN: 186589-03-7). Due to a lack of publicly available experimental spectra, this document presents predicted mass spectrometry data alongside expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics based on the known chemical structure. Detailed, generalized experimental protocols for acquiring such data are also provided.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted Mass Spectrometry (MS) Data

Data sourced from computational predictions.

| Adduct | Predicted m/z |

| [M+H]⁺ | 186.0361 |

| [M+Na]⁺ | 208.0181 |

| [M-H]⁻ | 184.0216 |

| [M]⁺ | 185.0283 |

Table 2: Expected ¹H NMR Chemical Shifts

Expected chemical shifts are estimated based on typical values for similar functional groups.

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |

| Ar-H | Multiplet | 7.0 - 7.5 |

| O-CH F₂ | Triplet | 6.5 - 7.5 |

Table 3: Expected ¹³C NMR Chemical Shifts

Expected chemical shifts are estimated based on typical values for similar functional groups.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C -NCO | ~125 |

| C -O | ~150 |

| Ar-C | 110 - 140 |

| -N=C =O | 120 - 130 |

| O-C HF₂ | 110 - 120 (triplet) |

Table 4: Expected ¹⁹F NMR Chemical Shifts

Expected chemical shifts are estimated based on typical values for similar functional groups.

| Fluorine | Multiplicity | Expected Chemical Shift (δ, ppm) |

| O-CHF ₂ | Doublet | -80 to -100 |

Table 5: Expected Infrared (IR) Absorption Frequencies

Expected absorption frequencies are based on characteristic vibrational modes of the functional groups.

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric stretch | 2250 - 2280 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-O (Aryl ether) | Asymmetric stretch | 1200 - 1270 | Strong |

| C-F | Stretch | 1000 - 1100 | Strong |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Typically, 8-16 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling may be applied to simplify the spectrum.

-

Set the spectral width appropriate for fluorine chemical shifts.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

Mass spectrometer (e.g., with electrospray ionization - ESI)

-

Suitable solvent (e.g., methanol or acetonitrile)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization source parameters (e.g., capillary voltage, cone voltage for ESI).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

-

Acquire the mass spectrum in the desired mass range.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

A Technical Guide to the Solubility of 2-(Difluoromethoxy)phenyl isocyanate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)phenyl isocyanate is a chemical intermediate of interest in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification, and formulation. This technical guide provides an overview of the expected solubility characteristics of this compound and outlines a general experimental protocol for its quantitative determination.

Core Topic: Solubility Profile

Based on the structure of this compound, which includes an aromatic ring, a difluoromethoxy group, and a reactive isocyanate group, a qualitative solubility profile can be inferred. The presence of the polar isocyanate and difluoromethoxy groups, combined with the nonpolar phenyl ring, suggests that the compound will exhibit solubility in a range of aprotic organic solvents of varying polarity. It is expected to be soluble in common aprotic solvents used in organic synthesis, such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene). Its solubility in nonpolar solvents like hexanes may be more limited. Due to its reactivity, it is not typically dissolved in protic solvents like alcohols or water, as this would lead to the formation of carbamates or ureas.

Given the absence of specific data, experimental determination of solubility is necessary for practical applications.

Experimental Protocol: Determination of Solubility

The following is a general experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected anhydrous organic solvents (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Acetonitrile, Ethyl Acetate, Hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (PTFE, 0.2 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of the compound in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Disclaimer: The information provided is for guidance purposes for qualified researchers. Isocyanates are hazardous materials and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) before use.

Technical Guide: Stability and Storage of 2-(Difluoromethoxy)phenyl Isocyanate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the stability, storage, and handling of 2-(Difluoromethoxy)phenyl isocyanate (CAS No: 186589-03-7). Due to the high reactivity of its isocyanate functional group, strict adherence to proper storage and handling protocols is critical to maintain its chemical integrity and ensure laboratory safety.

Core Stability and Recommended Storage Conditions

This compound is sensitive to moisture, heat, and certain classes of chemicals. The primary degradation pathway involves the reaction of the isocyanate group with water, leading to the formation of an unstable carbamic acid that subsequently decomposes into an amine and carbon dioxide. The resulting amine can then react with remaining isocyanate to form stable, insoluble urea byproducts, diminishing the reagent's purity and efficacy.

Proper storage is essential to mitigate these degradation risks. Key recommendations from safety data sheets and supplier information include refrigeration or freezing, storage under an inert atmosphere, and strict exclusion of moisture.

Table 1: Summary of Storage and Stability Data

| Parameter | Recommended Condition | Rationale & Source(s) |

| Storage Temperature | -20°C or 2°C to 8°C | To minimize thermal degradation and side reactions. Specific temperature may vary by supplier, with -20°C often recommended for long-term storage.[1][2] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon). | Prevents reaction with atmospheric moisture. |

| Container | Keep container tightly closed in a dry, well-ventilated place.[3][4][5] | Protects from moisture and environmental contaminants. |

| Moisture Sensitivity | High.[6] | Isocyanates react with water, leading to degradation and CO2 evolution, which can pressurize containers.[6] |

| Heat & Ignition | Keep away from heat, sparks, open flames, and hot surfaces.[3][4] | The compound is combustible with a flash point of 93 °C (199.4 °F).[1] |

Chemical Reactivity and Incompatibility

The isocyanate group (-N=C=O) is highly electrophilic and will react exothermically with a wide range of nucleophiles. Contact with incompatible materials can lead to vigorous reactions, releasing heat and toxic gases, and can also initiate polymerization.[6]

Incompatible Materials to Avoid:

-

Water: Reacts to form an amine and carbon dioxide, leading to the formation of polyurea byproducts.[4][6]

-

Alcohols and Amines: Reacts vigorously to form carbamates and ureas, respectively.[4][6]

-

Acids and Bases (Strong): Can catalyze vigorous polymerization reactions.[3][4][6]

-

Strong Oxidizing Agents: Can lead to hazardous reactions.[3][4][6][7]

-

Other Nucleophiles: Aldehydes, ketones, mercaptans, and phenols can also react.[6]

-

Metals: Some metals may evolve flammable hydrogen gas upon contact.[6]

The primary degradation pathway initiated by moisture is a critical stability concern.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for determining the purity of this compound over time. High-Performance Liquid Chromatography (HPLC) is a suitable technique. Based on established OSHA methods for isocyanate analysis, a protocol involving derivatization can be employed to ensure accurate quantification.[8]

Principle: The isocyanate is highly reactive and difficult to analyze directly. It is derivatized with a reagent like 1-(2-pyridyl)piperazine (1-2PP) to form a stable, UV-active or fluorescent urea derivative, which can be easily separated and quantified by reverse-phase HPLC.

Proposed HPLC Protocol:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetonitrile).

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare samples of the stored isocyanate by dissolving a known weight in the same dry solvent.

-

-

Derivatization:

-

To a specific volume of each standard and sample solution, add a molar excess of a derivatizing agent solution (e.g., 1-(2-pyridyl)piperazine in acetonitrile).

-

Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature to ensure complete conversion to the stable urea derivative.

-

-

HPLC-UV or HPLC-FLD Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector (e.g., at 254 nm) or a Fluorescence detector for higher sensitivity.[8]

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the derivatized standards against their concentration.

-

Determine the concentration of the derivatized isocyanate in the test samples using the calibration curve.

-

The appearance of new peaks over time in stored samples indicates the formation of degradation products.

-

Safe Handling and Storage Workflow

Given its hazardous properties, including being harmful if swallowed, in contact with skin, or inhaled, a strict workflow for handling and storage is mandatory.[1][5]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety glasses or goggles.[3]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[3][9]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[3][4] If exposure limits may be exceeded, use an approved respirator.[4]

The following workflow outlines the critical steps from receipt to long-term storage of the compound.

References

- 1. This compound 98 186589-03-7 [sigmaaldrich.com]

- 2. 2-(二氟甲氧基)苯基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. georganics.sk [georganics.sk]

- 8. osha.gov [osha.gov]

- 9. multimedia.3m.com [multimedia.3m.com]

potential hazards and safety precautions for 2-(Difluoromethoxy)phenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potential hazards and safety precautions associated with 2-(Difluoromethoxy)phenyl isocyanate. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory setting. Due to a lack of specific toxicological data for this compound in publicly available literature, this guide draws upon information for the general class of aromatic isocyanates and structurally related compounds to provide a thorough assessment of potential risks.

Executive Summary

This compound is a reactive chemical intermediate that requires careful handling due to its potential health hazards. The primary concerns associated with isocyanates are respiratory and dermal sensitization, which can lead to severe allergic reactions upon subsequent exposure, even at very low concentrations. This guide outlines the known and potential hazards, provides detailed safety protocols, and offers guidance on emergency procedures.

Hazard Identification and Classification

GHS Classification (Anticipated)

Based on the hazard profile of related isocyanates, this compound is anticipated to be classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Pictograms:

Signal Word: Danger

Toxicological Data Summary

As previously stated, specific quantitative toxicological data for this compound is not available in the reviewed literature. The table below is provided as a template for the type of data that is essential for a comprehensive risk assessment. Researchers are strongly encouraged to seek out any newly available data or conduct appropriate toxicological assessments before use.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | Data Not Available | - |

| LD50 | Rabbit | Dermal | Data Not Available | - |

| LC50 | Rat | Inhalation | Data Not Available | - |

| Skin Irritation | Rabbit | - | Expected to be an irritant | Analogy to other isocyanates |

| Eye Irritation | Rabbit | - | Expected to be a severe irritant | Analogy to other isocyanates |

| Sensitization | Guinea Pig | Dermal | Expected to be a sensitizer | Analogy to other isocyanates |

| Sensitization | - | Respiratory | Expected to be a potent sensitizer | Analogy to other isocyanates |

Experimental Protocols for Safe Handling

Given the lack of specific experimental protocols for hazard assessment of this compound, the following section provides detailed methodologies for the safe handling of aromatic isocyanates in a research setting.

General Handling Procedures

All work with this compound must be conducted in a well-ventilated chemical fume hood with a face velocity of at least 100 feet per minute.

Workflow for Handling Hazardous Isocyanates

Caption: General workflow for safely handling hazardous isocyanates.

Methodology:

-

Risk Assessment: Before any experiment, conduct a thorough risk assessment that considers the quantity of isocyanate to be used, the specific manipulations involved, and potential for exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear double-layered nitrile gloves. Isocyanates can penetrate standard laboratory gloves.

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.

-

Respiratory Protection: For operations with a high potential for aerosol generation or if working outside of a fume hood is unavoidable, a supplied-air respirator is necessary.

-

-

Weighing and Dispensing:

-

Perform all weighing and dispensing operations within a chemical fume hood.

-

Use the smallest quantity of the isocyanate necessary for the experiment.

-

Keep containers tightly closed when not in use to prevent reaction with moisture in the air, which can lead to pressure buildup.

-

-

Reaction Setup and Monitoring:

-

Set up reactions in a way that minimizes the risk of spills or splashes.

-

Continuously monitor reactions for any signs of an uncontrolled exotherm or pressure increase.

-

-

Decontamination:

-

All glassware and surfaces that come into contact with the isocyanate must be decontaminated.

-

A suitable decontamination solution consists of 5% sodium carbonate, 5% liquid detergent, and 90% water. Allow a contact time of at least one hour.

-

-

Waste Disposal:

-

Dispose of all isocyanate-contaminated waste, including empty containers, as hazardous waste in accordance with institutional and local regulations.

-

Do not mix isocyanate waste with other waste streams.

-

Spill Decontamination Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure.

Spill Response Workflow

Caption: Step-by-step procedure for isocyanate spill response.

Methodology:

-

Immediate Actions:

-

Evacuate the immediate area of the spill.

-

Alert nearby personnel and the laboratory supervisor.

-

If the spill is large or ventilation is inadequate, evacuate the entire laboratory and contact emergency services.

-

-

Cleanup Procedure (for minor spills by trained personnel):

-

Don appropriate PPE, including a respirator with organic vapor cartridges.

-

Contain the spill using an inert absorbent material such as sand or vermiculite.

-

Carefully apply the decontamination solution (5% sodium carbonate, 5% liquid detergent, 90% water) to the absorbed spill, working from the outside in.

-

Allow the decontamination solution to react for at least one hour.

-

Collect the absorbed and neutralized material into a designated hazardous waste container.

-

Wipe the spill area with the decontamination solution, followed by water.

-

First-Aid Measures

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. An MDI study suggests that a polyglycol-based skin cleanser or corn oil may be more effective. [1]Remove contaminated clothing. Seek medical attention if irritation persists.

Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. [1]Remove contact lenses if present and easy to do. Seek immediate medical attention.

Ingestion: Do not induce vomiting. Have the person drink water or milk to dilute the chemical. [1]Seek immediate medical attention.

Conclusion

This compound is a potentially hazardous compound that requires strict adherence to safety protocols. The primary risks of handling this and other aromatic isocyanates are respiratory and dermal sensitization. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize their risk of exposure and work safely with this compound. It is imperative that all personnel are trained on the potential hazards and emergency procedures before working with isocyanates.

References

Methodological & Application

Application Notes and Protocols: The Use of 2-(Difluoromethoxy)phenyl Isocyanate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, aimed at optimizing the physicochemical and pharmacokinetic properties of drug candidates. The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant attention due to its unique electronic and steric properties. It can act as a lipophilic hydrogen bond donor, enhancing target binding and improving metabolic stability. 2-(Difluoromethoxy)phenyl isocyanate is a key building block for introducing this valuable moiety into a wide range of bioactive molecules, most notably through the formation of urea derivatives. Urea-based compounds are prevalent in medicinal chemistry, known for their ability to form critical hydrogen bond interactions with protein targets, and are features of numerous approved drugs.

These application notes provide an overview of the utility of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors. Included are detailed protocols for synthesis and biological evaluation, along with representative data and pathway diagrams to illustrate the application of this versatile reagent in drug discovery.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is in the synthesis of unsymmetrical ureas. This is typically achieved through the reaction of the isocyanate with a primary or secondary amine. The resulting N,N'-disubstituted ureas are often investigated as inhibitors of various enzymes, particularly kinases, due to their ability to mimic the hydrogen bonding patterns of the hinge region of the ATP binding site.

Advantages of Incorporating the 2-(Difluoromethoxy)phenyl Moiety:

-

Enhanced Metabolic Stability: The C-F bonds in the difluoromethoxy group are highly stable to metabolic degradation, which can lead to an improved pharmacokinetic profile of the drug candidate.

-

Modulation of Lipophilicity: The difluoromethoxy group can increase lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Hydrogen Bonding Capability: The polarized C-H bond of the difluoromethoxy group can act as a hydrogen bond donor, providing an additional interaction point with the target protein, potentially increasing potency and selectivity.

-

Conformational Control: The steric bulk and electronic nature of the group can influence the preferred conformation of the molecule, which can be crucial for optimal binding to the target.

Representative Application: Synthesis and Evaluation of a Kinase Inhibitor

This section details a representative workflow for the synthesis and evaluation of a hypothetical kinase inhibitor, Urea-DFMP-1 , derived from this compound. This example is based on common practices in kinase inhibitor drug discovery.

Experimental Protocols

1. Synthesis of N-(2-(difluoromethoxy)phenyl)-N'-(4-methyl-3-(trifluoromethyl)phenyl)urea (Urea-DFMP-1)

-

Materials:

-

This compound

-

4-Methyl-3-(trifluoromethyl)aniline

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen gas

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

-

Procedure:

-

To a solution of 4-methyl-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add this compound (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and evaporate the solvent to yield Urea-DFMP-1 as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

2. In Vitro Kinase Inhibition Assay

-

Objective: To determine the inhibitory potency (IC₅₀) of Urea-DFMP-1 against a target kinase (e.g., a receptor tyrosine kinase like VEGFR2).

-

Materials:

-

Recombinant human kinase enzyme

-

Substrate peptide

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Urea-DFMP-1 (dissolved in DMSO)

-

A suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of Urea-DFMP-1 in DMSO.

-

In a 96-well plate, add the kinase, substrate, and assay buffer.

-

Add the serially diluted Urea-DFMP-1 or DMSO (as a control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the recommended temperature for the specified time.

-

Stop the reaction and measure the kinase activity according to the assay kit manufacturer's instructions (e.g., by measuring the amount of ADP produced).

-

Calculate the percentage of inhibition for each concentration of Urea-DFMP-1 .

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Data Presentation

The following table summarizes representative quantitative data for the hypothetical kinase inhibitor Urea-DFMP-1 and a reference compound.

| Compound | Target Kinase | IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |

| Urea-DFMP-1 | VEGFR2 | 15 | 0.5 |

| Reference Inhibitor | VEGFR2 | 10 | 0.3 |

Note: The data presented are representative and for illustrative purposes only.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and biological evaluation of a kinase inhibitor.

Representative Kinase Signaling Pathway

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a urea-based inhibitor.

Conclusion

This compound is a valuable reagent for medicinal chemists, providing a straightforward method for introducing the beneficial difluoromethoxy moiety into potential drug candidates. The resulting urea-containing compounds are particularly well-suited for targeting enzyme active sites, such as those of kinases. The protocols and data presented here serve as a guide for researchers in the design, synthesis, and evaluation of novel therapeutics utilizing this important building block. The unique properties of the difluoromethoxy group offer a compelling strategic advantage in the quest for more effective and safer medicines.

Application Notes and Protocols for the Synthesis of Urea Derivatives Using 2-(Difluoromethoxy)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of novel urea derivatives utilizing 2-(difluoromethoxy)phenyl isocyanate. The resulting compounds, bearing the difluoromethoxy group, are of significant interest in drug discovery, particularly as inhibitors of key protein kinases involved in oncogenic signaling pathways. The inclusion of the difluoromethoxy moiety is a common strategy in medicinal chemistry to enhance metabolic stability and other pharmacokinetic properties.

The primary application of the urea derivatives described herein is the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), FMS-like Tyrosine Kinase 3 (FLT-3), c-Kit, and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[1] Dysregulation of these kinases is implicated in various cancers, making them important therapeutic targets.

General Synthetic Workflow

The synthesis of N,N'-disubstituted ureas from this compound is a straightforward and high-yielding process involving the nucleophilic addition of a primary or secondary amine to the isocyanate.

Figure 1: General workflow for the synthesis of urea derivatives.

Experimental Protocols

General Protocol for the Synthesis of N-(2-(Difluoromethoxy)phenyl)-N'-(aryl/heteroaryl)ureas

This protocol is a general procedure for the reaction of this compound with a variety of primary and secondary amines.[1]

Materials:

-

This compound (1.0 eq)

-

Substituted amine (e.g., amino-aryl or amino-heterocycle) (1.0-1.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the selected amine (1.0-1.2 equivalents) in a suitable anhydrous solvent.

-

Addition of Isocyanate: To the stirred solution of the amine, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, if a precipitate has formed, collect the solid product by filtration. Wash the solid with the reaction solvent and then with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting materials. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes the synthesis of representative urea derivatives from this compound and their biological activity as kinase inhibitors.[1]

| Compound ID | Amine Reactant | Final Urea Derivative Structure | KDR IC₅₀ (nM) | Flt-3 IC₅₀ (nM) | c-Kit IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) |

| 1 | 4-Aminophenol | N-(4-hydroxyphenyl)-N'-(2-(difluoromethoxy)phenyl)urea | 10 | 10 | 10 | 10 |

| 2 | 4-(4-Aminophenoxy)pyridine | N-(4-(pyridin-4-yloxy)phenyl)-N'-(2-(difluoromethoxy)phenyl)urea | 10 | 10 | 10 | 10 |

| 3 | 4-(3-Aminophenoxy)pyridine | N-(3-(pyridin-4-yloxy)phenyl)-N'-(2-(difluoromethoxy)phenyl)urea | 10 | 10 | 10 | 10 |

| 4 | 5-Amino-2-methylphenol | N-(4-hydroxy-3-methylphenyl)-N'-(2-(difluoromethoxy)phenyl)urea | 10 | 10 | 10 | 10 |

| 5 | 4-(4-Aminophenoxy)-N-methylpicolinamide | N-(4-(4-(N-methylcarbamoyl)pyridin-2-yloxy)phenyl)-N'-(2-(difluoromethoxy)phenyl)urea | 10 | 10 | 10 | 10 |

Signaling Pathway Inhibition

The synthesized urea derivatives are potent inhibitors of several receptor tyrosine kinases (RTKs). These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Inhibition of these pathways is a key strategy in cancer therapy.

References

Application Notes: 2-(Difluoromethoxy)phenyl Isocyanate as a Versatile Building Block for Novel Agrochemicals

For Researchers, Scientists, and Drug Development Professionals